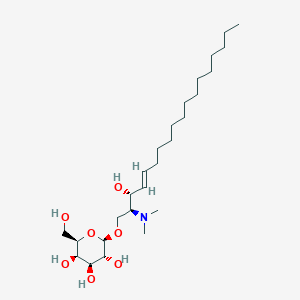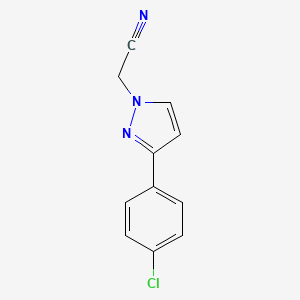
N,N-二甲基精神素
描述
N,N-Dimethylpsychosine (DMPS) is a derivative of the naturally occurring amino acid, psychosine. It is a synthetic compound that has been utilized in scientific research in order to understand the biochemical and physiological effects of psychosine.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N,N-Dimethylpsychosine, focusing on six unique fields:
Neurodegenerative Disease Research
N,N-Dimethylpsychosine has been studied for its role in neurodegenerative diseases, particularly Krabbe’s disease. This compound is a bioactive sphingolipid metabolite that accumulates in the nervous system, leading to demyelination and neurodegeneration. Research has shown that it can be used as a biomarker for diagnosing and monitoring the progression of Krabbe’s disease .
Lipidomics and Metabolomics
In the field of lipidomics, N,N-Dimethylpsychosine serves as an internal standard for the quantitation of psychosine. This application is crucial for understanding the pathways and networks of sphingolipid metabolism. The compound’s unique properties allow for accurate measurement and analysis of psychosine levels in various biological samples, aiding in the study of metabolic disorders .
Pharmacological Studies
N,N-Dimethylpsychosine is used in pharmacological research to investigate its effects on cellular processes. Studies have explored its potential as a therapeutic agent due to its ability to modulate sphingolipid metabolism. This research could lead to the development of new treatments for diseases associated with sphingolipid dysregulation .
Analytical Chemistry
In analytical chemistry, N,N-Dimethylpsychosine is employed as a reference compound for mass spectrometry. Its well-defined fragmentation patterns and ionization properties make it an ideal standard for the quantitation of psychosine and related compounds. This application enhances the accuracy and reliability of analytical methods used in biochemical research .
Cell Biology
Research in cell biology utilizes N,N-Dimethylpsychosine to study its impact on cell signaling pathways. The compound’s interaction with cellular membranes and its role in lipid rafts are of particular interest. These studies help elucidate the mechanisms by which sphingolipids influence cell function and contribute to disease pathology .
Biochemical Assays
N,N-Dimethylpsychosine is used in various biochemical assays to investigate its enzymatic activity and interactions with other biomolecules. These assays are essential for understanding the biochemical properties of sphingolipids and their role in cellular processes. The compound’s unique structure and reactivity make it a valuable tool in these studies .
作用机制
Target of Action
N,N-Dimethylpsychosine is a derivative of psychosine, a bioactive sphingolipid metabolite . The primary target of N,N-Dimethylpsychosine is Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
N,N-Dimethylpsychosine acts as an effective inhibitor of SphK . By inhibiting this enzyme, it disrupts the normal metabolism of sphingolipids within the cell. This disruption can lead to changes in cellular processes that are regulated by these lipids .
Biochemical Pathways
The inhibition of SphK by N,N-Dimethylpsychosine affects the sphingolipid metabolic pathways . Sphingolipids play a crucial role in various physiological and pathological conditions. Therefore, the disruption of their metabolism can have significant downstream effects .
Result of Action
The molecular and cellular effects of N,N-Dimethylpsychosine’s action are largely dependent on the specific cellular context and the pathways that are affected by the disruption of sphingolipid metabolism. For instance, in the context of Krabbe’s disease, where psychosine accumulation is toxic to cells, the use of N,N-Dimethylpsychosine could potentially mitigate this toxicity .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBHOQBARABKH-QHRJNYSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpsychosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)



![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)






